Vandetanib

Catalog No.
S613039
CAS No.
443913-73-3
M.F
C22H24BrFN4O2
M. Wt
475.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vandetanib

CAS Number

443913-73-3

Product Name

Vandetanib

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C22H24BrFN4O2

Molecular Weight

475.4 g/mol

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)

InChI Key

UHTHHESEBZOYNR-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5)

Synonyms

caprelsa, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine, vandetanib, Zactima, ZD 6474, ZD-6474, ZD6474

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

The exact mass of the compound Vandetanib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.008 mg/ml at 25°c (77°f )in water, 330 um (ph 7.4); approx 650 um (ph approx 6.5). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760766. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vandetanib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) primarily distinguished by its concurrent suppression of VEGFR-2, EGFR, and RET signaling pathways [1]. For scientific procurement, its value lies in this specific polypharmacology, which allows researchers to simultaneously target tumor angiogenesis and endothelial cell proliferation using a single small molecule [2]. Supplied as a free base (CAS 443913-73-3), it is poorly soluble in water but highly soluble in DMSO, necessitating specific formulation strategies for in vitro assays and in vivo xenograft dosing . Unlike highly selective single-target TKIs, Vandetanib serves as a critical benchmark material in oncology research, particularly for establishing baseline responses in medullary thyroid cancer (MTC) models and evaluating acquired kinase resistance mechanisms [1].

Substituting Vandetanib with other multi-kinase inhibitors (like Cabozantinib or Sunitinib) or highly selective agents (like Selpercatinib) fundamentally alters the experimental system [1]. While Cabozantinib also targets RET and VEGFR, it exhibits a vastly different binding affinity profile and targets MET instead of EGFR, eliminating the dual VEGFR/EGFR blockade that characterizes Vandetanib [2]. Conversely, using a pure EGFR inhibitor like Gefitinib fails to replicate the anti-angiogenic VEGFR-2 suppression required for comprehensive tumor microenvironment modeling [3]. Furthermore, Vandetanib’s specific physicochemical properties—requiring DMSO or specialized lipid/polymer vehicles for effective in vivo delivery—mean that substituting it with a more water-soluble analog will drastically alter pharmacokinetic exposure, tissue distribution, and reproducibility in xenograft studies [4].

Distinct Multi-Kinase Affinity Profile vs. Cabozantinib

Vandetanib provides a specific multi-kinase inhibition profile essential for models requiring simultaneous EGFR and VEGFR/RET blockade. In comparative assays, Vandetanib inhibits RET (IC50 = 130 nM), VEGFR2 (IC50 = 40 nM), and EGFR (IC50 = 500 nM) [1]. In contrast, Cabozantinib exhibits much higher potency against RET (IC50 = 4 nM) and VEGFR2 (IC50 = 0.035 nM) but targets MET instead of EGFR [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataVandetanib: RET (130 nM), VEGFR2 (40 nM), EGFR (500 nM)
Comparator Or BaselineCabozantinib: RET (4 nM), VEGFR2 (0.035 nM), MET (active), EGFR (inactive/spared)
Quantified DifferenceVandetanib provides EGFR blockade instead of MET blockade, with a distinct nanomolar potency baseline.
ConditionsIn vitro isolated kinase enzyme assays

Buyers requiring simultaneous suppression of EGFR and VEGFR pathways must procure Vandetanib, as Cabozantinib introduces MET activity and lacks EGFR efficacy.

Baseline Standard for RET Gatekeeper Mutation Resistance

Vandetanib is critical as a baseline control compound for evaluating acquired resistance in RET-driven cancers. Against the RET V804M gatekeeper mutation, Vandetanib demonstrates significantly reduced efficacy (IC50 = 76 nM, representing a resistance shift), whereas next-generation selective inhibitors like Selpercatinib maintain potent sub-nanomolar inhibition (IC50 = 0.8 nM) [1].

Evidence DimensionInhibition of RET V804M Mutant (IC50)
Target Compound DataVandetanib: 76 nM (Resistant profile)
Comparator Or BaselineSelpercatinib: 0.8 nM (Sensitive profile)
Quantified Difference95-fold difference in IC50 against the V804M mutation.
ConditionsIn vitro kinase/cellular assays for RET V804M

Procuring Vandetanib is essential for establishing the baseline resistant phenotype in V804M mutant models before testing novel selective RET inhibitors.

Dual-Pathway Anti-Angiogenic Efficacy vs. Single-Target EGFR Inhibitors

For researchers modeling tumor angiogenesis, Vandetanib offers distinct endothelial suppression compared to single-target EGFR inhibitors. Vandetanib potently inhibits VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 60 nM, while requiring 170 nM to inhibit EGF-stimulated proliferation [1]. Gefitinib, an EGFR-selective comparator, lacks this potent VEGFR-2 mediated anti-angiogenic activity at equivalent nanomolar concentrations [2].

Evidence DimensionHUVEC Proliferation Inhibition (IC50)
Target Compound DataVandetanib: 60 nM (VEGF-stimulated)
Comparator Or BaselineGefitinib: Inactive against VEGFR-2 at equivalent doses
Quantified DifferenceVandetanib directly suppresses VEGF-driven endothelial proliferation at 60 nM, whereas Gefitinib does not.
ConditionsIn vitro HUVEC proliferation assay (VEGF vs EGF stimulation)

Material selection of Vandetanib over Gefitinib is required for assays that depend on the direct inhibition of vascular endothelial growth alongside tumor cell proliferation.

Solubility Profile and Formulation Vehicle Requirements

The physicochemical properties of Vandetanib free base dictate specific handling and formulation protocols compared to highly water-soluble compounds. Vandetanib is essentially insoluble in water but achieves a solubility of up to 30 mg/mL (approx. 63 mM) in anhydrous DMSO . Consequently, in vivo administration requires specialized vehicles, such as 1% polysorbate 80 or carboxymethylcellulose (CMC) suspensions, to maintain stability and bioavailability, unlike water-soluble salts which can be dosed in simple aqueous buffers [1].

Evidence DimensionSolubility and Vehicle Compatibility
Target Compound DataVandetanib free base: Insoluble in water; 30 mg/mL in DMSO
Comparator Or BaselineWater-soluble TKI salts: Soluble in standard aqueous buffers
Quantified DifferenceVandetanib requires DMSO for in vitro stock solutions and polymer/surfactant suspensions for in vivo dosing.
ConditionsStandard laboratory formulation conditions at 25°C

Buyers must account for Vandetanib's hydrophobicity by procuring appropriate organic solvents (DMSO) and suspension vehicles for reproducible assay preparation.

Establishing Baseline Resistance in RET-Mutant Oncology Models

Due to its specific susceptibility to the RET V804M gatekeeper mutation (IC50 ~76 nM), Vandetanib is the standard procurement choice for researchers needing to establish a baseline resistant phenotype in medullary thyroid cancer or non-small cell lung cancer cell lines. It is used as the negative control or baseline when validating the efficacy of next-generation selective RET inhibitors like Selpercatinib or Pralsetinib [1].

Simultaneous VEGFR/EGFR Blockade in Xenograft Studies

Vandetanib is a standard multi-kinase inhibitor for in vivo xenograft models requiring concurrent suppression of both tumor angiogenesis (via VEGFR-2) and epidermal growth factor-driven proliferation (via EGFR). Its established oral dosing profiles (typically 25-50 mg/kg in DMSO or polysorbate vehicles) make it a highly reproducible tool compound for complex tumor microenvironment studies [2].

Development of Drug-Eluting Formulations for Hydrophobic TKIs

Because Vandetanib free base is poorly soluble in water but highly soluble in organic solvents like DMSO, it serves as an excellent model compound for materials scientists developing novel drug-eluting beads, nanoparticles, or apoferritin encapsulation technologies aimed at improving the local delivery and pharmacokinetics of hydrophobic multi-kinase inhibitors [3].

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

474.10667 Da

Monoisotopic Mass

474.10667 Da

Heavy Atom Count

30

LogP

log Kow = 5.0

Decomposition

Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

Solid powder

UNII

YO460OQ37K

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (80%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (80%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vandetanib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Vandetanib is currently approved as an alternative to local therapies for both unresectable and disseminated disease. Because Vandetanib can prolong the Q-T interval, it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure.
FDA Label
Caprelsa is indicated for the treatment of aggressive and symptomatic medullary thyroid cancer (MTC) in patients with unresectable locally advanced or metastatic disease. Caprelsa is indicated in adults, children and adolescents aged 5 years and older. For patients in whom re-arranged-during-transfection(RET) mutation is not known or is negative, a possible lower benefit should be taken into account before individual treatment decision.
Treatment of medullary thyroid carcinoma

Livertox Summary

Vandetanib is a multi-kinase inhibitor that is used in the therapy of advanced or metastatic medullary thyroid cancer. Vandetanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy, but has not been linked to cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Vandetanib
US Brand Name(s): Caprelsa
FDA Approval: Yes
Vandetanib is approved to treat: Medullary thyroid cancer that cannot be removed by surgery and is locally advanced or has metastasized (spread to other parts of the body).

Therapeutic Uses

Antineoplastic
Caprelsa is a kinase inhibitor indicated for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. /Incuded in US product label/
Because of the risk of QT prolongation, torsades de pointes, and sudden death, the US Food and Drug Administration (FDA) required and has approved a Risk Evaluation and Mitigation Strategy (REMS) for vandetanib. Under the terms of the REMS program, vandetanib is available only under a restricted distribution program (Caprelsa REMS Program). Prescribers and pharmacies must be certified with the Caprelsa REMS Program before they can prescribe or dispense vandetanib. To be certified, prescribers must review the educational materials, agree to comply with the REMS requirements, and enroll in the program. Pharmacies that dispense vandetanib must enroll in the program, train their pharmacy staff to verify that each prescription is written by a certified prescriber before dispensing the drug to the patient, and agree to comply with the REMS requirements.
Vandetanib is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease; vandetanib is designated an orphan drug by the US Food and Drug Administration (FDA) for the treatment of this cancer.

Pharmacology

Mean IC50 of approximately 2.1 μg/mL.
Vandetanib is an orally bioavailable 4-anilinoquinazoline. Vandetanib selectively inhibits the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2), thereby blocking VEGF-stimulated endothelial cell proliferation and migration and reducing tumor vessel permeability. This agent also blocks the tyrosine kinase activity of epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that mediates tumor cell proliferation and migration and angiogenesis.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE12 - Vandetani

Mechanism of Action

ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU.
In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells.
In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR.
Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR.
Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells.
For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Vapor Pressure

1.86X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

443913-73-3

Absorption Distribution and Excretion

Slow- peak plasma concentrations reached at a median 6 hours. On multiple dosing, Vandetanib accumulates about 8 fold with steady state reached after around 3 months.
About 69% was recovered following 21 days after a single dose of vandentanib. 44% was found in feces and 25% in urine.
Vd of about 7450 L.
Vandetanib binds to human serum albumin and a1-acid-glycoprotein with in vitro protein binding being approximately 90%. In ex vivo plasma samples from colorectal cancer patients at steady state exposure after 300 mg once daily, the mean percentage protein binding was 94%.
Within a 21-day collection period after a single dose of (14)C-vandetanib, approximately 69% was recovered with 44% in feces and 25% in urine. Excretion of the dose was slow and further excretion beyond 21 days would be expected based on the plasma half-life. Vandetanib was not a substrate of hOCT2 expressed in HEK293 cells. Vandetanib inhibits the uptake of the selective OCT2 marker substrate 14C-creatinine by HEK-OCT2 cells, with a mean IC50 of 2.1 ug/mL. This is higher than vandetanib plasma concentrations (0.81 ug/mL) observed after multiple dosing at 300 mg. Inhibition of renal excretion of creatinine by vandetanib provides an explanation for increases in plasma creatinine seen in human subjects receiving vandetanib.
Following oral administration of Caprelsa, absorption is slow with peak plasma concentrations typically achieved at a median of 6 hours, range 4-10 hours, after dosing. Vandetanib accumulates approximately 8-fold on multiple dosing with steady state achieved in approximately 3 months. Exposure to vandetanib is unaffected by food.
The protein binding of (14)C-Vandetanib in plasma of mice, rats, rabbits dogs and human was moderate, from 83 to 90%. The tissue distribution of vandetanib and/or metabolites in pigmented and non pigmented male rats after single oral dosing was slow but extensive, and consistent with the distribution pattern of a lipophilic compound. Highest concentrations of vandetanib and/or its metabolites were seen in the majority of tissues at 6-8 hours after administration. The distribution of radioactivity to brain was evident. Retention of radioactivity was seen in pigmented tissues indicating melanin affinity. A significant distribution of radioactivity was seen in milk of lactating rats and further on in the plasma of suckling pups.
For more Absorption, Distribution and Excretion (Complete) data for Vandetanib (8 total), please visit the HSDB record page.

Metabolism Metabolites

Unchanged vandentanib and metabolites vandetanib N-oxide and N-desmethyl vandetanib were detected in plasma, urine and feces. N-desmethyl-vandetanib is primarily produced by CYP3A4, and vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3.
The metabolism of vandetanib seemed to be similar in the toxicology species, rat and dog, as well as in mouse and human. The 2 major metabolites identified in excreta, were N-desmethyl-vandetanib and vandetanib-N-oxide. In mouse, a minor metabolite was also identified as O-desalkyl-vandetanib glucuronid. A glucuronide conjugate was also detected in human urine. Metabolism as well as biliary excretion appears to be most important for the elimination of vandetanib in preclinical species. CYP identification studies in vitro, suggest that CYP3A4 is involved in the formation of N-desmethyl-Vandetanib. vandetanib-N-oxide is formed via FMO1 and FMO3 (FMO=flavine mono-oxygenase). Both these enzymes are also found in kidney indicating that renal excretion might be contributed to the clearance of vandetanib.
Following oral dosing of (14)C-vandetanib, unchanged vandetanib and metabolites vandetanib N-oxide and N-desmethyl vandetanib were detected in plasma, urine and feces. A glucuronide conjugate was seen as a minor metabolite in excreta only. N-desmethyl-vandetanib is primarily produced by CYP3A4 and vandetanib-N-oxide by flavin-containing monooxygenase enzymes FMO1 and FMO3. N-desmethyl-vandetanib and vandetanib-N-oxide circulate at concentrations of approximately 7-17% and 1.4-2.2%, respectively, of those of vandetanib.
... In plasma, concentrations of total radioactivity were higher than vandetanib concentrations at all time points, indicating the presence of circulating metabolites. Unchanged vandetanib and 2 anticipated metabolites (N-desmethylvandetanib and vandetanib N-oxide) were detected in plasma, urine, and feces. A further trace minor metabolite (glucuronide conjugate) was found in urine and feces. ... Unchanged vandetanib and N-desmethyl and N-oxide metabolites were detected in plasma, urine, and feces.

Wikipedia

Vandetanib

FDA Medication Guides

CAPRELSA
VANDETANIB
TABLET;ORAL
GENZYME CORP
05/14/2025

Drug Warnings

/BOXED WARNING/ WARNING: QT PROLONGATION, TORSADES DE POINTES, AND SUDDEN DEATH. Caprelsa can prolong the QT interval. Torsades de pointes and sudden death have occurred in patients receiving Caprelsa. Do not use Caprelsa in patients with hypocalcemia, hypokalemia, hypomagnesemia, or long QT syndrome. Correct hypocalcemia, hypokalemia and/or hypomagnesemia prior to Caprelsa administration. Monitor electrolytes periodically. Avoid drugs known to prolong the QT interval. Only prescribers and pharmacies certified with the restricted distribution program are able to prescribe and dispense Caprelsa.
Vandetanib prolongs the QT interval in a concentration-dependent manner. Torsades de pointes, ventricular tachycardia, and sudden death have been reported in patients receiving vandetanib. In the phase 3 clinical study, patients randomized to receive vandetanib (300 once daily) had a mean increase in the QT interval (corrected for heart rate using Fridericia's formula (QTcF)) of 35 msec (range: 33-36 msec) from baseline; this increase in QTcF remained above 30 msec for the duration of the study (up to 2 years). In addition, an increase in QTcF of more than 60 msec from baseline occurred in 36% of patients receiving vandetanib, and QTcF exceeded 450 msec or 500 msec in 69 or 7% of patients, respectively.
Interstitial Lung Disease (ILD) or pneumonitis, including fatalities, has occurred in patients treated with Caprelsa. Consider a diagnosis of ILD in patients presenting with non-specific respiratory signs and symptoms. Interrupt Caprelsa for acute or worsening pulmonary symptoms. Discontinue Caprelsa if ILD is confirmed.
Ischemic cerebrovascular events, sometimes fatal, have been reported with vandetanib. In the phase 3 clinical study, ischemic cerebrovascular events were observed more frequently with vandetanib compared with placebo (1.3 versus 0%); all ischemic cerebrovascular events reported in this study were grade 3. Vandetanib should be discontinued in patients who experience a severe ischemic cerebrovascular event. The safety of resumption of vandetanib therapy after resolution of an ischemic cerebrovascular event has not been studied.
For more Drug Warnings (Complete) data for Vandetanib (20 total), please visit the HSDB record page.

Biological Half Life

Median half life of 19 days.
... Caprelsa at the 300 mg dose in medullary thyroid cancer (MTC) patients /is/ characterized by a ... median plasma half-life of 19 days.
... Vandetanib was absorbed and eliminated slowly with a half life of approximately 10 days after single oral doses. ...

Use Classification

Human drugs -> Antineoplastic and immunomodulating agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: L. F. A. Hennequin et al., World Intellectual Property Organization patent 01032651; eidem, United States of America patent 7173038 (2001, 2007 both to AstraZeneca).

Clinical Laboratory Methods

ZD6474 (N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy] quinazolin-4-amine) is a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity that is currently undergoing human trials for cancer treatment. ... A liquid chromatography tandem mass spectrometry method was developed for the determination of ZD6474 levels in mouse plasma and tissues. ... The accuracy in plasma was 88% at the lower limit of quantitation (20 ng/mL with a 50 microL plasma sample) with high precision (R.S.D.%<10%).
LC-MS/MS determination in plasma and CSF /cerebrospinal fluid/.

Interactions

Concomitant use of vandetanib with drugs known to prolong the QT interval, including class Ia (e.g., disopyramide, procainamide, quinidine) and class III (e.g., amiodarone, sotalol, dofetilide) antiarrhythmic agents, some anti-infectives (e.g., clarithromycin, gatifloxacin, moxifloxacin), some antipsychotic agents (e.g., chlorpromazine, thioridazine, haloperidol, asenapine, olanzapine, paliperidone, pimozide, quetiapine, ziprasidone), some type 3 serotonin (5-HT3) receptor antagonists used as antiemetic agents (e.g., dolasetron, granisetron, ondansetron), chloroquine, methadone, and tetrabenazine should be avoided. If a drug known to prolong the QT interval must be administered, more frequent ECG monitoring is recommended. If a 5-HT3 receptor antagonist is clinically necessary, some clinicians prefer granisetron because its effects on ECG intervals are less pronounced than those observed with dolasetron or ondansetron.
Inducers of CYP3A4 can alter plasma vandetanib concentrations. Concomitant use of vandetanib with potent CYP3A4 inducers (e.g., carbamazepine, dexamethasone, phenobarbital, phenytoin, rifabutin, rifampin, rifapentine) should be avoided. St. John's wort (Hypericum perforatum) may unpredictably decrease vandetanib exposure, and concomitant use of vandetanib with this agent also should be avoided.
Caprelsa increased plasma concentrations of digoxin. Use caution and closely monitor for toxicities when administering Caprelsa with digoxin.
Capresla increased plasma concentrations of metformin that is transported by the organic cation transporter type 2 (OCT2). Use caution and closely monitor for toxicities when administering Capresla with drugs that are transported by OCT2.

Stability Shelf Life

Vandetanib solid is found to be stable to both thermal and hydrolytic degradation but a small degree of degradation is observed under stressed photolytic conditions. In solution, vandetanib is degraded under acidic, oxidative and light stress conditions but it is stable under basic conditions.
Stable if stored as directed; avoid strong oxidizing agents

Dates

Last modified: 09-12-2023
1. Kabir MZ, Hamzah NAB, Ghani H, Mohamad SB, Alias Z, Tayyab S. Biophysical and computational characterization of vandetanib-lysozyme interaction. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jan 15;189:485-494. doi: 10.1016/j.saa.2017.08.051. Epub 2017 Aug 18. PMID: 28843881.

2. Del Rivero J, Edgerly M, Ward J, Madan RA, Balasubramaniam S, Fojo T, Gramza AW. Phase I/II Trial of Vandetanib and Bortezomib in Adults with Locally Advanced or Metastatic Medullary Thyroid Cancer. Oncologist. 2019 Jan;24(1):16-e14. doi: 10.1634/theoncologist.2018-0452. Epub 2018 Oct 8. PMID: 30297385; PMCID: PMC6324636.

3. Ghorab MM, Alsaid MS, Soliman AM, Ragab FA. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. J Enzyme Inhib Med Chem. 2017 Dec;32(1):893-907. doi: 10.1080/14756366.2017.1334650. PMID: 28661197; PMCID: PMC6445170.

4. Brocato RL, Hooper JW. Progress on the Prevention and Treatment of Hantavirus Disease. Viruses. 2019 Jul 4;11(7):610. doi: 10.3390/v11070610. PMID: 31277410; PMCID: PMC6669544.

5. Indra R, Pompach P, Martínek V, Takácsová P, Vavrová K, Heger Z, Adam V, Eckschlager T, Kopečková K, Arlt VM, Stiborová M. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation. Int J Mol Sci. 2019 Jul 10;20(14):3392. doi: 10.3390/ijms20143392. PMID: 31295928; PMCID: PMC6679423.

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